Cas no 89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile)

2-(5-methoxy-2-nitrophenyl)acetonitrile structure
89302-15-8 structure
Product Name:2-(5-methoxy-2-nitrophenyl)acetonitrile
N.o CAS:89302-15-8
MF:C9H8N2O3
MW:192.1714220047
MDL:MFCD03840728
CID:721005
PubChem ID:10867168
Update Time:2025-09-19

2-(5-methoxy-2-nitrophenyl)acetonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneacetonitrile,5-methoxy-2-nitro-
    • 2-(5-methoxy-2-nitrophenyl)acetonitrile
    • 2-NITRO-5-METHOXYPHENYLACETONITRILE
    • (5-methoxy-2-nitrophenyl)acetonitrile
    • 2-(2-nitro-5-methoxyphenyl)acetonitrile
    • 5-methoxy-2-nitrobenzeneacetonitrile
    • Benzeneacetonitrile,5-methoxy-2-nitro
    • (5-Methoxy-2-nitro-phenyl)-acetonitrile
    • 5-Methoxy-2-nitrobenzeneacetonitrile (ACI)
    • 5-Methoxy-2-nitrophenylacetonitrile
    • AB16549
    • CS-0237047
    • EN300-177016
    • AC-12268
    • AS-43149
    • MFCD03840728
    • AAPROLSGJIZKSF-UHFFFAOYSA-N
    • AKOS005203191
    • 89302-15-8
    • Z1198163390
    • (5-methoxy-2-nitrophenyl)-acetonitrile
    • SCHEMBL2260013
    • DTXSID50446398
    • (5-Methoxy-2-nitro-phenyl)acetonitrile
    • MDL: MFCD03840728
    • Inchi: 1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3
    • Chave InChI: AAPROLSGJIZKSF-UHFFFAOYSA-N
    • SMILES: N#CCC1C([N+](=O)[O-])=CC=C(OC)C=1

Propriedades Computadas

  • Massa Exacta: 192.05300
  • Massa monoisotópica: 192.05349212g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 253
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.4
  • Superfície polar topológica: 78.8Ų

Propriedades Experimentais

  • Densidade: 1.268
  • Ponto de ebulição: 366.9°C at 760 mmHg
  • Ponto de Flash: 175.7°C
  • Índice de Refracção: 1.559
  • PSA: 78.84000
  • LogP: 2.19268

2-(5-methoxy-2-nitrophenyl)acetonitrile Dados aduaneiros

  • CÓDIGO SH:2926909090
  • Dados aduaneiros:

    中国海关编码:

    2926909090

    概述:

    2926909090 其他腈基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(5-methoxy-2-nitrophenyl)acetonitrile Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB450126-1 g
2-(5-Methoxy-2-nitrophenyl)acetonitrile, 95%; .
89302-15-8 95%
1g
€564.60 2023-07-18
abcr
AB450126-5 g
2-(5-Methoxy-2-nitrophenyl)acetonitrile
89302-15-8
5g
€1,213.00 2022-06-10
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0156-1g
(5-Methoxy-2-nitro-phenyl)-acetonitrile
89302-15-8 96%
1g
2120.11CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0156-5g
(5-Methoxy-2-nitro-phenyl)-acetonitrile
89302-15-8 96%
5g
6360.32CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0156-500mg
(5-Methoxy-2-nitro-phenyl)-acetonitrile
89302-15-8 96%
500mg
1484.07CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0156-250mg
(5-Methoxy-2-nitro-phenyl)-acetonitrile
89302-15-8 96%
250mg
1161.82CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0156-100mg
(5-Methoxy-2-nitro-phenyl)-acetonitrile
89302-15-8 96%
100mg
992.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0156-50mg
(5-Methoxy-2-nitro-phenyl)-acetonitrile
89302-15-8 96%
50mg
831.08CNY 2021-05-08
TRC
M266658-25mg
2-(5-methoxy-2-nitrophenyl)acetonitrile
89302-15-8
25mg
$ 50.00 2022-06-04
TRC
M266658-50mg
2-(5-methoxy-2-nitrophenyl)acetonitrile
89302-15-8
50mg
$ 95.00 2022-06-04

2-(5-methoxy-2-nitrophenyl)acetonitrile Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Ethanol ;  4 h, rt
Referência
Palladium-Catalyzed Dual Annulation: A Method for the Synthesis of Norneocryptolepine
Yeh, Li-Hsuan; Wang, Hung-Kai; Pallikonda, Gangaram; Ciou, Yu-Lun; Hsieh, Jen-Chieh, Organic Letters, 2019, 21(6), 1730-1734

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -24 °C; 2.5 h, -24 °C
Referência
Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives
Schlosser, Joachim; Johannes, Eugen; Zindler, Melanie; Lemmerhirt, Jan; Sommer, Benjamin; et al, Tetrahedron Letters, 2015, 56(1), 89-94

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  -24 °C; 2.5 h, -24 °C
Referência
Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions
Choi, Isaac; Chung, Hyunho; Park, Jang Won; Chung, Young Keun, Organic Letters, 2016, 18(21), 5508-5511

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referência
An improved synthesis of 3-methyl-5-hydroxy protected indoles
Marino, Joseph P.; Hurt, Clarence R., Synthetic Communications, 1994, 24(6), 839-48

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referência
Reactions of organic anions. 147. Simple and general synthesis of hydroxy- and methoxyindoles via vicarious nucleophilic substitution of hydrogen
Makosza, Mieczyslaw; Danikiewicz, Witold; Wojciechowski, Krzysztof, Liebigs Annalen der Chemie, 1988, (3), 203-8

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referência
Azomethine Ylide Cycloaddition/Reductive Heterocyclization Approach to Oxindole Alkaloids: Asymmetric Synthesis of (-)-Horsfiline
Cravotto, Giancarlo; Giovenzana, Giovanni Battista; Pilati, Tullio; Sisti, Massimo; Palmisano, Giovanni, Journal of Organic Chemistry, 2001, 66(25), 8447-8453

Método de produção 7

Condições de reacção
Referência
Reactions of organic anions. Part 110. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted nitriles and esters. Direct α-cyanoalkylation and α-carbalkoxyalkylation of nitroarenes
Makosza, Mieczyslaw; Winiarski, Jerzy, Journal of Organic Chemistry, 1984, 49(9), 1494-9

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Water
Referência
Synthesis of mitomycin C analogs. 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indoles
Verboom, Willem; Lammerink, Ben H. M.; Egberink, Richard J. M.; Reinhoudt, David N.; Harkema, Sybolt, Journal of Organic Chemistry, 1985, 50(20), 3797-806

2-(5-methoxy-2-nitrophenyl)acetonitrile Raw materials

2-(5-methoxy-2-nitrophenyl)acetonitrile Preparation Products

Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd